Uracil, 5-bromo-1-sec-butyl-6-methyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Uracil, 5-bromo-1-sec-butyl-6-methyl- is a substituted uracil compound known for its herbicidal properties. It is commonly referred to as bromacil and is widely used in agriculture to control a variety of weeds, particularly in citrus and pineapple fields . This compound is characterized by its high persistence in soil and potential to contaminate water bodies .

准备方法

The synthesis of uracil, 5-bromo-1-sec-butyl-6-methyl- typically involves the use of 2-bromobutane and urea as starting materials . The synthetic route includes condensation, cyclization, and bromination steps, resulting in a total yield of approximately 60% . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the compound’s availability for agricultural use .

化学反应分析

Uracil, 5-bromo-1-sec-butyl-6-methyl- undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions, although detailed studies on this reaction are limited.

Substitution: Bromacil can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include hydrogen peroxide, potassium bromate, and molecular oxygen . The major products formed from these reactions include 5-hydroxy-3-sec-butyl-6-methyluracil and diisopropyl urea .

科学研究应用

Agricultural Chemistry

Bromacil is widely studied for its effectiveness against various weed species. Its application is crucial in managing weed populations in agricultural settings, especially where selective control is necessary to protect desired crops.

Key Features:

- Acts as a non-selective herbicide.

- Effective against weeds like barnyardgrass and crabgrass.

- Persistent in soil, with a half-life of approximately 5 to 6 months .

Environmental Chemistry

Research on bromacil includes studies on its environmental fate and behavior. Its solubility in water and organic solvents raises concerns about potential leaching into groundwater systems. Studies have shown that bromacil can persist in the environment, which necessitates ongoing monitoring of its ecological impact .

Environmental Concerns:

- Potential for groundwater contamination.

- Moderate toxicity to non-target flora and fauna.

- Long-term persistence in soil environments .

Medicinal Chemistry

Although primarily used as a herbicide, bromacil's structural characteristics make it a candidate for medicinal research. Its similarity to nucleobases suggests potential applications in studies involving nucleic acid interactions or as a nucleic acid analog.

Research Directions:

- Investigating its effects on nucleic acid metabolism.

- Exploring potential therapeutic uses based on its structural properties .

Case Studies

Several case studies highlight the effectiveness and environmental considerations associated with bromacil:

作用机制

The primary mechanism of action of uracil, 5-bromo-1-sec-butyl-6-methyl- involves the inhibition of photosynthesis at the electron transport chain . This inhibition disrupts the energy production in plants, leading to their eventual death. The molecular targets include photosystem II, where the compound interferes with the electron flow, effectively halting the photosynthetic process .

相似化合物的比较

Uracil, 5-bromo-1-sec-butyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct herbicidal properties. Similar compounds include:

5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione: Another substituted uracil with similar herbicidal activity.

5-hydroxy-3-sec-butyl-6-methyluracil: A degradation product of bromacil with reduced herbicidal activity.

These compounds share structural similarities but differ in their specific substitutions and resulting biological activities.

生物活性

Uracil, 5-bromo-1-sec-butyl-6-methyl-, commonly known as Bromacil , is a substituted uracil compound primarily recognized for its herbicidal properties. This article delves into the biological activity of Bromacil, exploring its mechanisms of action, biochemical pathways, and potential applications in agriculture and medicine.

Overview of Bromacil

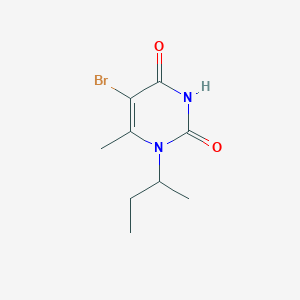

- Chemical Structure : Bromacil is a nitrogen-containing heterocyclic compound with a bromine atom substituted at the 5 position of the uracil ring.

- Molecular Formula : C₉H₁₃BrN₂O₂

- CAS Number : 314-40-9

Bromacil acts primarily as a herbicide by disrupting the photosynthesis process in plants. Its mechanism can be summarized as follows:

- Target of Action : Bromacil enters plants through the root zone and translocates throughout the plant.

- Mode of Action : It interferes with the electron transport chain in chloroplasts, leading to a decrease in energy production essential for plant growth.

- Biochemical Pathways : The compound specifically targets the photosynthetic pathway, inhibiting chlorophyll synthesis and disrupting ATP production.

Bromacil exhibits several notable biochemical properties:

- Solubility : Highly soluble in water and various organic solvents, facilitating its uptake by plants.

- Toxicity : In laboratory studies, Bromacil has been classified in Toxicity Category IV (the lowest toxicity category) based on its effects via oral, dermal, and inhalation routes.

Environmental Impact

Bromacil's potential to contaminate surface and groundwater is a significant concern. Its half-life in treated soil can range from 5 to 6 months, with identified metabolites including 5-bromo-3-sec-butyl-6-methyl uracil . This persistence raises questions about its long-term environmental effects.

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of Bromacil:

-

Agricultural Applications :

- Used extensively for weed control in non-cropland areas and specific crops like citrus and pineapple.

- Demonstrated effectiveness against perennial grasses, highlighting its utility in managing invasive plant species.

-

Toxicological Studies :

- Animal studies indicate that Bromacil exhibits slight toxicity at high doses but poses minimal risk at typical application levels used in agriculture.

- Long-term exposure assessments are necessary to fully understand its chronic effects on non-target organisms.

- Synthesis Improvements :

Comparative Analysis

To understand Bromacil's unique properties, it is useful to compare it with similar compounds:

| Compound Name | Chemical Structure | Herbicidal Activity | Notes |

|---|---|---|---|

| Bromacil | C₉H₁₃BrN₂O₂ | High | Effective against perennial grasses |

| 5-hydroxy-3-sec-butyl-6-methyluracil | C₉H₁₃BrN₂O₃ | Moderate | A degradation product with reduced activity |

| 5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione | Variable | High | Similar herbicidal properties |

属性

IUPAC Name |

5-bromo-1-butan-2-yl-6-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-5(2)12-6(3)7(10)8(13)11-9(12)14/h5H,4H2,1-3H3,(H,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMZEVPMOYJDIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C(=O)NC1=O)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。